5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-2-methyl-
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Overview
Description
5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-2-methyl- is a heterocyclic compound that belongs to the indeno-pyridazinone family This compound is characterized by its fused ring structure, which includes an indene moiety and a pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-2-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1H-indene-1,3(2H)-dione with hydrazine derivatives. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-2-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-5H-indeno(1,2-c)pyridazin-5-one
- 3-(3-chlorophenyl)-5H-indeno(1,2-c)pyridazin-5-one
- 3-(4-bromophenyl)-5H-indeno(1,2-c)pyridazin-5-one
Uniqueness
5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-2-methyl- is unique due to its specific substitution pattern and the presence of a methyl group at the 2-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
69581-18-6 |
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Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-methyl-5H-indeno[1,2-c]pyridazin-3-one |
InChI |
InChI=1S/C12H10N2O/c1-14-11(15)7-9-6-8-4-2-3-5-10(8)12(9)13-14/h2-5,7H,6H2,1H3 |
InChI Key |
HSNQIVHKBYDSND-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C2CC3=CC=CC=C3C2=N1 |
Origin of Product |
United States |
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